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molecular formula C19H23NO2 B8436814 Ethyl 4-benzhydrylaminobutyrate

Ethyl 4-benzhydrylaminobutyrate

Cat. No. B8436814
M. Wt: 297.4 g/mol
InChI Key: RFUUUXQZERBQOF-UHFFFAOYSA-N
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Patent
US04243678

Procedure details

19.5 g of ethyl 4-bromobutyrate, 55 g of benzhydrylamine and 30 ml of cyclohexane are stirred at room temperature for 12 days. The resultant crystal paste is diluted with diethyl ether, filtered at the pump and the filtrate concentrated by evaporation. The residue (after evaporation) is distilled in vacuo. The first run which distils over at 100° to 110° (0.02 mm Hg) is excess benzhydrylamine. The main distillate obtained is 21.1 g (71% of theory) of ethyl 4-benzylhydrylaminobutyrate [B.P. 150° to 155° (0.02 mm Hg)].
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:10]([NH2:23])([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C1CCCCC1>C(OCC)C>[CH:10]([NH:23][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered at the pump
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue (after evaporation)
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
The first run which distils over at 100° to 110° (0.02 mm Hg)
CUSTOM
Type
CUSTOM
Details
The main distillate obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)NCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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